

An In-depth Technical Guide to PROTAC cGAS Degradar-1 (Compound TH35)

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Compound of Interest

Compound Name: *E3 ligase Ligand-Linker Conjugate*
35
Cat. No.: B12383318

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective cyclic GMP-AMP synthase (cGAS) degrader, PROTAC cGAS degrader-1, also known as Compound TH35. This document details its mechanism of action, key quantitative data, and the experimental protocols utilized for its characterization.

Core Concepts and Mechanism of Action

PROTAC cGAS degrader-1 (TH35) is a heterobifunctional molecule designed to induce the degradation of the cGAS protein. cGAS is a critical cytosolic DNA sensor that, upon activation, triggers the STING (stimulator of interferon genes) signaling pathway, leading to a pro-inflammatory response. By targeting cGAS for degradation, TH35 effectively mitigates this inflammatory cascade.

The molecule is comprised of three key components: a ligand that binds to the target protein (cGAS), a ligand that recruits an E3 ubiquitin ligase (Cereblon, CRBN), and a linker connecting these two moieties. This tripartite structure facilitates the formation of a ternary complex between cGAS and the CRBN E3 ligase, leading to the ubiquitination of cGAS and its subsequent degradation by the proteasome. This targeted protein degradation approach offers a powerful strategy for modulating the cGAS-STING pathway in inflammatory diseases.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for PROTAC cGAS degrader-1 (TH35).

Table 1: In Vitro Degradation and Inhibitory Activity

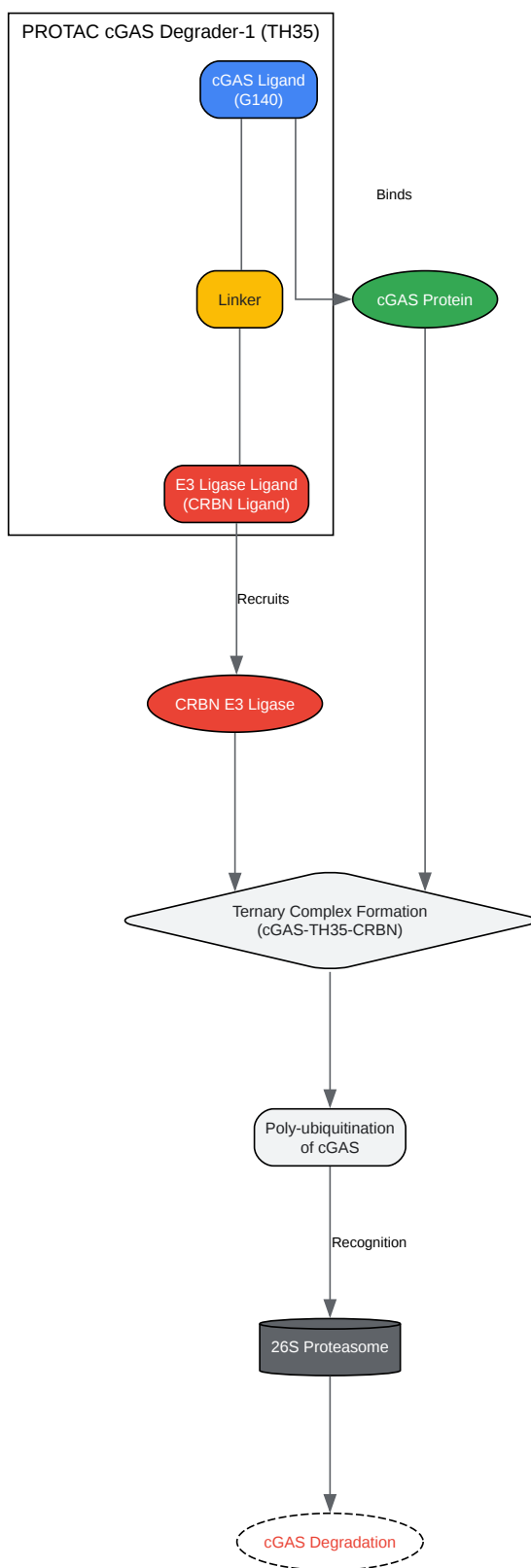
Parameter	Cell Line	Value
DC50 (cGAS Degradation)	THP-1	0.9 μ M
DC50 (cGAS Degradation)	RAW 264.7	4.6 μ M
IC50 (dsDNA-induced cGAS activation)	THP1-Lucia ISG	1.8 μ M
IC50 (dsDNA-induced cGAS activation)	RAW-Lucia ISG	4.8 μ M

Table 2: In Vivo Efficacy

Animal Model	Dosing	Outcome
Dextran sulfate sodium (DSS)-induced colitis mouse model	20 and 50 mg/kg, intraperitoneal injection	Ameliorated DSS-induced colitis and alleviated cGAS-mediated inflammation responses

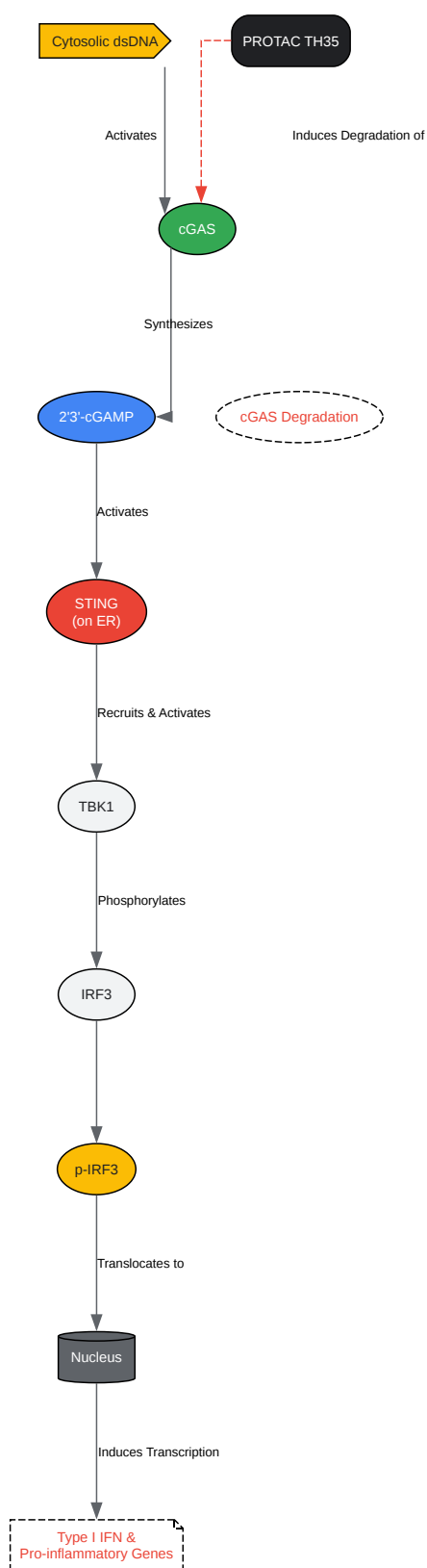
Signaling Pathway and Molecular Structure

The following diagrams illustrate the mechanism of action of PROTAC cGAS degrader-1 (TH35) and its molecular composition.



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Mechanism of Action of PROTAC cGAS degrader-1 (TH35).



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The cGAS-STING signaling pathway and the point of intervention by TH35.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize PROTAC cGAS degrader-1 (TH35) are provided below.

Western Blotting for cGAS Degradation

This protocol outlines the steps to quantify the degradation of cGAS in cell culture following treatment with TH35.

Materials:

- Cell lines (e.g., THP-1, RAW 264.7)
- PROTAC cGAS degrader-1 (TH35) stock solution (in DMSO)
- Vehicle control (DMSO)
- Cell culture medium and supplements
- Ice-cold Phosphate-Buffered Saline (PBS)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer (4x)
- SDS-PAGE gels, electrophoresis, and transfer apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-cGAS, anti- β -actin (or other loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

- Imaging system

Procedure:

- Cell Seeding and Treatment:
 - Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
 - Allow cells to adhere and grow overnight.
 - Treat cells with a dose-response of TH35 (e.g., 0.1, 0.3, 1, 3, 10 μ M) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
- Cell Lysis and Protein Quantification:
 - After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
 - Add 100-200 μ L of ice-cold lysis buffer to each well.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Incubate on ice for 30 minutes, vortexing occasionally.
 - Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant (protein lysate) into a new tube.
 - Determine the protein concentration of each lysate using a BCA protein assay.
- Sample Preparation and SDS-PAGE:
 - Normalize the protein concentration of all samples with lysis buffer.
 - Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
 - Load equal amounts of protein (20-30 μ g) per lane onto an SDS-PAGE gel. Include a protein molecular weight marker.

- Run the gel at a constant voltage until the dye front reaches the bottom.
- Protein Transfer and Immunoblotting:
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Confirm transfer efficiency using Ponceau S staining.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary anti-cGAS antibody (at the recommended dilution) overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST for 10 minutes each.
 - For the loading control, the same membrane can be stripped and re-probed with an anti- β -actin antibody, following the same incubation and washing steps.
- Detection and Analysis:
 - Apply the chemiluminescent substrate to the membrane.
 - Capture the signal using an imaging system.
 - Quantify the band intensities using densitometry software.
 - Normalize the cGAS band intensity to the corresponding loading control.
 - Calculate the percentage of cGAS degradation relative to the vehicle-treated control to determine DC50 values.

Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

This protocol describes the induction of acute colitis in mice to evaluate the in vivo efficacy of TH35.

Materials:

- C57BL/6 mice (8-10 weeks old)
- Dextran sulfate sodium (DSS; MW 36,000-50,000)
- PROTAC cGAS degrader-1 (TH35) formulated for intraperitoneal injection
- Vehicle control for injection
- Sterile drinking water
- Animal scales and caging
- Tools for tissue collection and analysis (histology, etc.)

Procedure:

- Acclimatization:
 - Acclimatize mice to the animal facility for at least one week before the start of the experiment.
- Induction of Acute Colitis:
 - Administer 2.5-3% (w/v) DSS in the drinking water for 7 consecutive days. The DSS solution should be the sole source of drinking water.
 - A control group should receive regular sterile drinking water.
- Treatment:
 - Beginning on day 3 or 4 of DSS administration, treat mice daily with intraperitoneal injections of TH35 (e.g., 20 and 50 mg/kg) or vehicle control.

- Continue treatment for the duration of the DSS administration and for a few days after, as determined by the study design.
- Monitoring and Assessment:
 - Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.
 - Calculate a Disease Activity Index (DAI) score based on these parameters.
 - At the end of the experiment (e.g., day 8-10), euthanize the mice.
- Endpoint Analysis:
 - Measure the length of the colon.
 - Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation, ulceration, and tissue damage.
 - Colon tissue can also be collected for further molecular analysis, such as measuring cytokine levels or cGAS protein levels via Western blotting.

Disclaimer: This document is intended for research and informational purposes only. All experimental procedures should be conducted in accordance with institutional and national guidelines for animal care and use.

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